molecular formula C24H22N4O5S3 B2438277 2-{[5-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide CAS No. 690643-62-0

2-{[5-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B2438277
CAS No.: 690643-62-0
M. Wt: 542.64
InChI Key: OKQAFHOTCLOYBE-UHFFFAOYSA-N
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Description

The compound “2-[5-(4-methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring a thieno[2,3-d]pyrimidin-2-yl core with various substituents. These include a 4-methoxyphenyl group, a prop-2-enyl group, and a sulfanyl-N-(4-sulfamoylphenyl)acetamide group .

Scientific Research Applications

Antitumor and Anticancer Activity

Several studies have highlighted the antitumor and anticancer potential of compounds structurally related to 2-[5-(4-methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide. Compounds containing the thieno[2,3-d]pyrimidine scaffold, like the compound , have demonstrated potent dual inhibitory activities against human thymidylate synthase and dihydrofolate reductase, key enzymes in the nucleotide synthesis pathway, making them promising agents in cancer treatment (Gangjee, Qiu, Li, & Kisliuk, 2008). Furthermore, derivatives of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine have shown significant antitumor activity against various human cancer cell lines, underscoring the potential of these compounds in developing effective cancer therapies (Hafez & El-Gazzar, 2017).

Biological Interactions and Binding Studies

Certain derivatives of the compound have been synthesized and studied for their interactions with biological molecules like bovine serum albumin (BSA). These interactions are crucial for understanding the pharmacokinetics and pharmacodynamics of potential drugs. Studies have investigated the binding constants, thermodynamic parameters, and quenching constants of these interactions, providing valuable insight into the biological behavior of these compounds (Meng, Zhu, Zhao, Yu, & Lin, 2012).

Molecular Structure and Spectroscopic Analysis

Compounds structurally related to 2-[5-(4-methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide have been the subject of extensive spectroscopic and structural analysis. Studies involving crystal structures, nuclear magnetic resonance (NMR), and mass spectrometry have provided detailed insight into the molecular geometry, electronic structure, and intermolecular interactions of these compounds, which are fundamental for understanding their chemical behavior and potential therapeutic applications (Subasri, Kumar, Sinha, Jayaprakash, Viswanathan, & Velmurugan, 2017).

Mechanism of Action

The mechanism of action of this compound is not known, as it does not appear to have been studied for biological activity. It’s possible that the compound could interact with biological targets via its sulfonamide group, as sulfonamides are known to have various biological activities .

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O5S3/c1-3-12-28-23(30)21-19(15-4-8-17(33-2)9-5-15)13-34-22(21)27-24(28)35-14-20(29)26-16-6-10-18(11-7-16)36(25,31)32/h3-11,13H,1,12,14H2,2H3,(H,26,29)(H2,25,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQAFHOTCLOYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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